2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide is a synthetic organic compound that features a 1,3,4-thiadiazole ring, a morpholine ring, and a propanamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Synthesis of the morpholine derivative: Morpholine derivatives can be synthesized by reacting diethanolamine with sulfur dichloride or other sulfur-containing reagents.
Coupling of the thiadiazole and morpholine rings: The thiadiazole and morpholine derivatives are coupled using a suitable linker, such as a chloromethyl group, under basic conditions.
Formation of the propanamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiadiazole and morpholine rings.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide share the morpholine ring and are used in similar applications.
Uniqueness
2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide is unique due to the combination of the thiadiazole and morpholine rings with the propanamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-7(11)9(16)12-4-8-5-15(2-3-17-8)10-14-13-6-18-10/h6-8H,2-5H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDJBKAFBSIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CN(CCO1)C2=NN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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